4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride
4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride
Haloperidol 1, 2, 3, 6-tetrahydropyridine belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Haloperidol 1, 2, 3, 6-tetrahydropyridine is considered to be a practically insoluble (in water) and relatively neutral molecule. Haloperidol 1, 2, 3, 6-tetrahydropyridine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, haloperidol 1, 2, 3, 6-tetrahydropyridine is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
52669-92-8
VCID:
VC21184525
InChI:
InChI=1S/C21H21ClFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-11H,1-2,12-15H2
SMILES:
C1CN(CC=C1C2=CC=C(C=C2)Cl)CCCC(=O)C3=CC=C(C=C3)F
Molecular Formula:
C21H21ClFNO
Molecular Weight:
357.8 g/mol
4-(4-(4-Chlorophenyl)-5,6-dihydropyridin-1(2H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride
CAS No.: 52669-92-8
Cat. No.: VC21184525
Molecular Formula: C21H21ClFNO
Molecular Weight: 357.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Haloperidol 1, 2, 3, 6-tetrahydropyridine belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Haloperidol 1, 2, 3, 6-tetrahydropyridine is considered to be a practically insoluble (in water) and relatively neutral molecule. Haloperidol 1, 2, 3, 6-tetrahydropyridine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, haloperidol 1, 2, 3, 6-tetrahydropyridine is primarily located in the cytoplasm and membrane (predicted from logP). |
|---|---|
| CAS No. | 52669-92-8 |
| Molecular Formula | C21H21ClFNO |
| Molecular Weight | 357.8 g/mol |
| IUPAC Name | 4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-(4-fluorophenyl)butan-1-one |
| Standard InChI | InChI=1S/C21H21ClFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-11H,1-2,12-15H2 |
| Standard InChI Key | ZNOLNAPJKOYTHY-UHFFFAOYSA-N |
| SMILES | C1CN(CC=C1C2=CC=C(C=C2)Cl)CCCC(=O)C3=CC=C(C=C3)F |
| Canonical SMILES | C1CN(CC=C1C2=CC=C(C=C2)Cl)CCCC(=O)C3=CC=C(C=C3)F |
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